Cas no 474709-71-2 (ethyl 4-bromo-2-fluoro-benzoate)
ethyl 4-bromo-2-fluoro-benzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-bromo-2-fluorobenzoate
- Ethyl 2-fluoro-4-broMobenzoate
- 4-bromo-2-fluorophenyl ethyl carbonate
- AK104625
- ANW-71146
- CTK8C4156
- ethyl 4-bromo-2-fluoro-benzoate
- KB-253286
- SureCN719657
- 474709-71-2
- CS-0143260
- DTXSID20621812
- Ethyl4-bromo-2-fluorobenzoate
- SY114529
- A856625
- AMY6556
- AKOS009165558
- DB-342997
- SCHEMBL719657
- Benzoic acid, 4-bromo-2-fluoro-, ethyl ester
- DS-4263
- MFCD06204444
-
- MDL: MFCD06204444
- Inchi: 1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
- InChI Key: MVDINIAYLXTBKB-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(=O)OCC)=C(C=1)F
Computed Properties
- Exact Mass: 245.96917g/mol
- Monoisotopic Mass: 245.96917g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.504±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 287.8±25.0 ºC (760 Torr),
- Flash Point: 127.9±23.2 ºC,
- Solubility: Very slightly soluble (0.15 g/l) (25 º C),
ethyl 4-bromo-2-fluoro-benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YC498-200mg |
ethyl 4-bromo-2-fluoro-benzoate |
474709-71-2 | 98% | 200mg |
73.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YC498-1g |
ethyl 4-bromo-2-fluoro-benzoate |
474709-71-2 | 98% | 1g |
208.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YC498-5g |
ethyl 4-bromo-2-fluoro-benzoate |
474709-71-2 | 98% | 5g |
816.0CNY | 2021-07-12 | |
| Chemenu | CM158057-10g |
Ethyl 4-bromo-2-fluorobenzoate |
474709-71-2 | 95+% | 10g |
$173 | 2021-06-17 | |
| Chemenu | CM158057-25g |
Ethyl 4-bromo-2-fluorobenzoate |
474709-71-2 | 95+% | 25g |
$327 | 2021-06-17 | |
| Alichem | A019098778-10g |
Ethyl 4-bromo-2-fluorobenzoate |
474709-71-2 | 98% | 10g |
$173.40 | 2023-09-01 | |
| Alichem | A019098778-25g |
Ethyl 4-bromo-2-fluorobenzoate |
474709-71-2 | 98% | 25g |
$360.50 | 2023-09-01 | |
| Chemenu | CM158057-10g |
Ethyl 4-bromo-2-fluorobenzoate |
474709-71-2 | 95%+ | 10g |
$180 | 2024-07-16 | |
| Chemenu | CM158057-25g |
Ethyl 4-bromo-2-fluorobenzoate |
474709-71-2 | 95%+ | 25g |
$372 | 2024-07-16 | |
| Apollo Scientific | PC53347-1g |
Ethyl 4-bromo-2-fluorobenzoate |
474709-71-2 | 1g |
£15.00 | 2025-02-21 |
ethyl 4-bromo-2-fluoro-benzoate Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on ethyl 4-bromo-2-fluoro-benzoate
Ethyl 4-Bromo-2-Fluoro-Benzoate: A Comprehensive Overview
Ethyl 4-bromo-2-fluoro-benzoate, with the CAS number 474709-71-2, is a significant compound in the field of organic chemistry. This compound is characterized by its unique structure, which includes a benzoate group substituted with bromine and fluorine atoms at specific positions. The benzoate group serves as the central aromatic ring, while the bromo and fluoro substituents contribute to its distinct chemical properties.
The synthesis of ethyl 4-bromo-2-fluoro-benzoate involves a series of carefully controlled reactions. Typically, the process begins with the bromination of a fluorobenzene derivative, followed by esterification to introduce the ethyl group. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making the synthesis more accessible for industrial applications.
One of the most notable applications of ethyl 4-bromo-2-fluoro-benzoate is in the pharmaceutical industry. Its structure makes it an ideal candidate for use as an intermediate in drug development. For instance, researchers have explored its potential in creating compounds with anti-inflammatory and antiviral properties. A study published in 2023 highlighted its role in synthesizing a novel class of inhibitors targeting specific enzymes involved in viral replication.
In addition to pharmaceuticals, ethyl 4-bromo-2-fluoro-benzoate has found applications in material science. Its ability to form stable ester linkages makes it valuable in the production of high-performance polymers. Recent research has focused on its use as a building block for creating biodegradable materials, which aligns with the growing demand for sustainable solutions in manufacturing.
The chemical stability and reactivity of ethyl 4-bromo-2-fluoro-benzoate also make it a versatile reagent in organic synthesis. Its bromine and fluorine substituents provide opportunities for further functionalization, enabling chemists to tailor its properties for specific applications. For example, substitution reactions can introduce additional functional groups, enhancing its utility in diverse chemical processes.
From an environmental perspective, ethyl 4-bromo-2-fluoro-benzoate has been studied for its biodegradation potential. Research indicates that under certain conditions, it can undergo microbial degradation, reducing its environmental footprint. This finding is particularly relevant for industries seeking to minimize their ecological impact.
In conclusion, ethyl 4-bromo-2-fluoro-benzoate (CAS No: 474709-71-2) is a multifaceted compound with significant implications across various scientific domains. Its unique structure, versatile synthesis methods, and wide-ranging applications underscore its importance in modern chemistry. As research continues to uncover new potentials, this compound is poised to play an even greater role in advancing technological and therapeutic innovations.
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